1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound features a bicyclic structure that incorporates both nitrogen and sulfur, which may contribute to its unique pharmacological properties. It is classified as a bicyclic amine and is often investigated for its potential applications in drug development and synthesis.
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride falls under the category of heterocycles due to the presence of nitrogen and sulfur atoms within its structure. It can also be classified as an azabicyclic compound, which is significant in medicinal chemistry for its potential biological activity.
The synthesis of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride typically involves multi-step synthetic routes that may include cyclization reactions, functional group modifications, and the introduction of thiophenes. Specific methods may vary depending on the desired purity and yield.
Technical Details:
The molecular structure of 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride features a bicyclic framework consisting of a seven-membered ring incorporating one nitrogen atom and one thiophene moiety. The arrangement of atoms results in distinct spatial orientations that can influence the compound's reactivity and interaction with biological targets.
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride can participate in various chemical reactions due to its functional groups.
Technical Details:
The mechanisms by which 1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride exerts its biological effects are still under investigation but may involve interactions with specific receptors or enzymes.
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride exhibits several notable physical properties:
The chemical properties include:
1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride has potential applications in several areas:
Bicyclic heterocycles and thiophene-containing frameworks represent privileged architectures in modern antimicrobial drug design, offering distinct advantages in molecular recognition and target engagement. These scaffolds provide three-dimensional complexity that enhances binding specificity to biological targets while improving metabolic stability compared to planar aromatic systems. The thiophene ring—a sulfur-containing five-membered heterocycle—imparts unique electronic properties and moderate lipophilicity, facilitating optimal membrane permeability in antibacterial agents [4]. Its bioisosteric relationship with phenyl and furan rings allows for strategic modulation of pharmacokinetic profiles while maintaining target affinity [4] [7].
Table 1: Prevalence of Key Scaffolds in FDA-Approved Antibacterial Agents
Heterocyclic Scaffold | Representative Drug(s) | Therapeutic Class | Frequency in Antibacterials |
---|---|---|---|
Thiophene derivatives | Ceftazidime, Cefiderocol | Cephalosporins | Moderate (15-20%) |
Bicyclic β-lactams | Penicillins, Carbapenems | β-Lactam antibiotics | High (>30%) |
Thiazole/Tetrazole | Cefotaxime, Cefoperazone | Cephalosporins | High (>25%) |
Fused systems | Linezolid, Tedizolid | Oxazolidinones | Moderate (10-15%) |
Data adapted from historical FDA approvals demonstrates that over 60% of small-molecule antibacterial drugs incorporate nitrogen heterocycles, with bicyclic systems exhibiting particular dominance in β-lactam antibiotics [2] [4]. The resurgence of thiophene-based scaffolds addresses escalating antibiotic resistance by enabling novel interactions with bacterial targets through sulfur's polarizability and hydrogen-bond accepting capabilities. Contemporary synthetic methodologies, including [3+2]-cycloadditions, facilitate efficient construction of these complex architectures, accelerating the exploration of structure-activity relationships in antimicrobial discovery programs [5].
The azabicyclo[3.2.0]heptane framework constitutes a pharmaceutically significant bridged bicyclic system characterized by strain-induced reactivity and defined stereochemical orientation. This compact scaffold combines a pyrrolidine-like nitrogen with a cyclobutane fusion, creating a conformationally restricted structure that enhances receptor selectivity. The inherent ring strain (approximately 20-25 kcal/mol from cyclobutane) potentiates biological activity through forced optimal pharmacophore positioning [6]. In penicillin derivatives like 6-aminopenicillanic acid (6-APA, 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid), this framework enables β-lactam ring reactivity essential for bacterial transpeptidase inhibition [6].
Table 2: Bioactive Azabicyclo[3.2.0]heptane Derivatives in Antimicrobial Therapy
Compound | Structural Features | Biological Target | Clinical Significance |
---|---|---|---|
Penicillin V | 4-Thia-1-azabicyclo[3.2.0]heptane | Penicillin-binding proteins | Broad-spectrum β-lactam antibiotic |
Meropenem | 5-Azabicyclo[3.2.0]hept-2-ene | Carbapenemases | Last-resort carbapenem antibiotic |
Relebactam | 7-Oxo-1,6-diazabicyclo[3.2.0]heptane | β-Lactamases | β-Lactamase inhibitor (combined with imipenem) |
EVT-2796696 | 2-Azabicyclo[3.2.0]heptane-oxadiazole | Undetermined | Preclinical antimicrobial candidate |
The stereochemical configuration critically influences biological activity, as evidenced by distinct pharmacological profiles of (1S,5S) versus (1R,5R) enantiomers. For instance, the (1S,5S)-configured 2-azabicyclo[3.2.0]heptane-oxadiazole derivatives (e.g., EVT-2796696) demonstrate enhanced antimicrobial potency compared to their stereoisomers, attributed to optimal spatial orientation for target binding [5]. The nitrogen atom at position 2 serves as a hydrogen bond donor/acceptor, while the bicyclic constraint reduces conformational entropy penalty upon binding—a key advantage over flexible monocyclic analogs. Synthetic accessibility via [3+2]-cycloadditions enables efficient production of enantiopure variants, facilitating structure-activity relationship studies [5].
The strategic fusion of thiophene and azabicyclo[3.2.0]heptane motifs creates synergistic pharmacophores addressing multiple antibacterial resistance mechanisms. Thiophene’s electron-rich aromatic system enables π-π stacking interactions with bacterial enzyme aromatic residues (e.g., TEM-1 β-lactamase Tyr105), while its sulfur atom coordinates metal ions in metallo-β-lactamases [4] [7]. Concurrently, the azabicyclo[3.2.0]heptane scaffold provides: (1) three-dimensional rigidity enhancing target selectivity; (2) a basic nitrogen for salt formation (improving water solubility via hydrochloride salts); and (3) stereodefined vectors for peripheral substituent attachment.
Table 3: Physicochemical Properties of Hybrid Thiophene-Azabicycloheptane Systems
Property | Thiophene Moiety Contribution | Azabicyclo[3.2.0]heptane Contribution | Hybrid System Impact |
---|---|---|---|
Lipophilicity (log P) | Moderate (π-system hydrophobicity) | Low to moderate (polar nitrogen) | Balanced log P ≈ 1.5-2.5 |
Polar Surface Area | 25-30 Ų | 40-50 Ų | Optimal PSA ≈ 60-80 Ų |
Stereochemical Complexity | Planar achiral | Multiple chiral centers | Defined spatial pharmacophore |
Electronic Properties | Electron-rich, polarizable | Strain-induced reactivity | Enhanced target engagement |
Molecular hybridization leverages electron delocalization across thiophene’s conjugated system to stabilize the azabicyclic core while enhancing membrane penetration capabilities. The covalent linkage at the bicyclic bridgehead position (e.g., 1-(thiophen-2-yl) substitution) projects the thiophene ring into complementary enzyme pockets inaccessible to single-scaffold drugs [1] [4]. Synthetic routes to rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane exploit cyclization strategies confirmed by SMILES notation (C1C=C([C@@]23NCC[C@@H]2CC3)SC=1) and InChIKey (IBLLYMPPCVFDPO-JEZUDOPQNA-N), enabling scalable production of this hybrid scaffold [1]. The hydrochloride salt formation further optimizes crystallinity and bioavailability—critical factors in preclinical development of novel antimicrobial agents combating multidrug-resistant pathogens. Recent advances in spiro[1-azabicyclo[3.2.0]heptane] synthesis via [3+2]-cycloadditions (yields up to 93%) underscore the synthetic feasibility of these complex hybrids for structure-activity exploration [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1